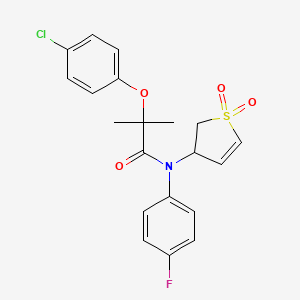
4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-4-methylphenyl isocyanate” appears as a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption .
Synthesis Analysis
A new synthesis of a related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Chemical Reactions Analysis
The compound “3-chloro-4-methylphenyl isocyanate” is combustible and may burn but does not ignite readily . It decomposes in water and will react with water (some violently) releasing flammable, toxic, or corrosive gases and runoff . When heated, vapors may form explosive mixtures with air .
Physical And Chemical Properties Analysis
The compound “3-chloro-4-methylphenyl isocyanate” has a molecular weight of 167.59 g/mol . It’s a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption .
Wissenschaftliche Forschungsanwendungen
Development of Adenosine Receptor Antagonists
A study focused on developing adenosine A2B receptor antagonists using sulfonamide structures. The research involved creating sulfonamides with enhanced potency at A2B receptors compared to the parent sulfonates. This advancement was significant in receptor antagonist development, showcasing the utility of sulfonamides in medicinal chemistry (Luo et al., 2006).
Synthesis and Biological Evaluation of Metal Complexes
Sulfonamide-derived ligands and their transition metal complexes were synthesized and characterized for their antibacterial and antifungal activities. This study demonstrates the potential of these compounds in creating effective antimicrobial agents (Chohan & Shad, 2011).
Investigation of Polythiosemicarbazides
Research on the preparation and properties of polythiosemicarbazides showed that these compounds, when combined with various metal ions, form metallic chelates. This study contributed to understanding the thermal stability and potential applications of these chelates in various fields (Campbell & Tomic, 1962).
Pyrazoline Benzensulfonamides as Enzyme Inhibitors
A study on the synthesis of pyrazoline benzensulfonamides revealed their efficacy as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings are crucial in the development of novel therapeutic agents (Ozmen Ozgun et al., 2019).
Tautomeric Behavior of Sulfonamide Derivatives
The tautomeric forms of sulfonamide derivatives were investigated using spectroscopic methods. This research provides insights into the pharmaceutical and biological activities of these molecules (Erturk et al., 2016).
Antibacterial Evaluation of Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety demonstrated their high antibacterial activity. This work highlights the potential of these compounds in antimicrobial therapy (Azab et al., 2013).
Sulfonamide-derived Endothelin Receptor Antagonists
Research on sulfonamide-derived biphenylsulfonamides as endothelin receptor antagonists has led to the discovery of potent, highly selective antagonists. These findings are significant in the context of treating conditions like congestive heart failure (Murugesan et al., 2000).
Safety And Hazards
The compound “3-chloro-4-methylphenyl isocyanate” is toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air will release toxic, corrosive, or flammable gases . Reaction with water may generate much heat that will increase the concentration of fumes in the air . Fire will produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(10-13(11)14)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCVNSFQGPGEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

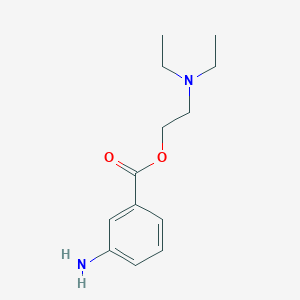
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2659721.png)
![N~4~-(4-methylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659723.png)
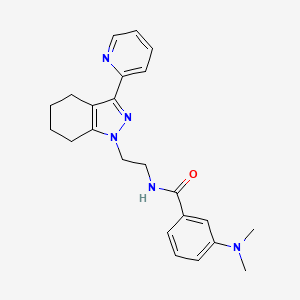
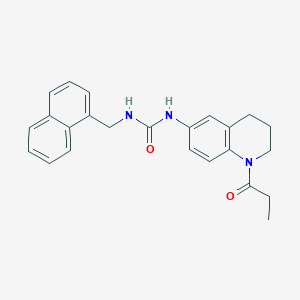

![2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2659730.png)
![9-Aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/no-structure.png)
![2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2659732.png)
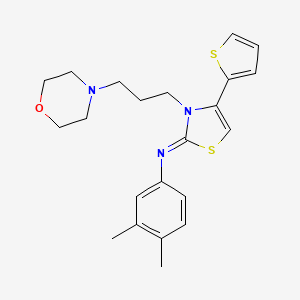
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2659737.png)
![N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2659738.png)
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2659741.png)
